molecular formula C26H24N2O3 B295549 5-methyl-4-[2-(3-phenoxypropoxy)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

5-methyl-4-[2-(3-phenoxypropoxy)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B295549
M. Wt: 412.5 g/mol
InChI Key: WBXUARMDOOMSDY-LYBHJNIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-[2-(3-phenoxypropoxy)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as PPD and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of PPD is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. PPD has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cell signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
PPD has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity in animal models of diabetes. PPD has also been found to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

PPD has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, PPD is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, PPD can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving PPD. One area of research is the development of new derivatives of PPD that may have improved anti-tumor properties. Another area of research is the study of the mechanisms of action of PPD and its derivatives, which may help to identify new targets for cancer therapy. Additionally, PPD may have potential applications in the treatment of other diseases, such as diabetes and Alzheimer's disease, which could be explored in future research.

Synthesis Methods

The synthesis of PPD involves the reaction of 3-phenoxypropyl bromide with 2-hydroxybenzaldehyde in the presence of potassium carbonate. The resulting product is then reacted with 5-methyl-1-phenyl-1H-pyrazol-4-carboxylic acid hydrazide to form PPD.

Scientific Research Applications

PPD has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to have anti-tumor properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. PPD has also been studied for its potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease.

properties

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

(4E)-5-methyl-4-[[2-(3-phenoxypropoxy)phenyl]methylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C26H24N2O3/c1-20-24(26(29)28(27-20)22-12-4-2-5-13-22)19-21-11-8-9-16-25(21)31-18-10-17-30-23-14-6-3-7-15-23/h2-9,11-16,19H,10,17-18H2,1H3/b24-19+

InChI Key

WBXUARMDOOMSDY-LYBHJNIJSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2OCCCOC3=CC=CC=C3)C4=CC=CC=C4

SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2OCCCOC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2OCCCOC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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